1-[(2-Chloroethyl)sulfanyl]pentane
Overview
Description
1-[(2-Chloroethyl)sulfanyl]pentane is an organosulfur compound with the molecular formula C7H15ClS. It is characterized by the presence of a chloroethyl group attached to a pentyl sulfanyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(2-Chloroethyl)sulfanyl]pentane can be synthesized through the reaction of 1-pentanethiol with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product after purification .
Industrial Production Methods: The scalability of the reaction and the availability of starting materials are crucial factors in industrial production .
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Chloroethyl)sulfanyl]pentane undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. These reactions typically occur under mild conditions with the use of solvents such as ethanol or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted ethyl sulfanyl derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones, which have different chemical and physical properties compared to the parent compound.
Scientific Research Applications
1-[(2-Chloroethyl)sulfanyl]pentane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of sulfur-containing compounds.
Biology: It is used in studies related to the interaction of sulfur-containing compounds with biological systems.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[(2-Chloroethyl)sulfanyl]pentane involves its ability to undergo substitution and oxidation reactions, which can lead to the formation of biologically active compounds. The molecular targets and pathways involved depend on the specific derivatives formed from these reactions. For example, sulfoxides and sulfones derived from this compound may interact with enzymes or receptors in biological systems, leading to various effects .
Comparison with Similar Compounds
Bis(2-chloroethyl) sulfide (Mustard Gas): A well-known sulfur mustard with similar structural features but significantly different applications and toxicity profiles.
1-Chloro-2-[(2-chloroethyl)sulfanyl]ethane: Another sulfur-containing compound with similar reactivity but different physical properties.
Uniqueness: Unlike mustard gas, which is primarily known for its toxic properties, 1-[(2-Chloroethyl)sulfanyl]pentane is explored for its utility in chemical synthesis and potential therapeutic applications .
Properties
IUPAC Name |
1-(2-chloroethylsulfanyl)pentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClS/c1-2-3-4-6-9-7-5-8/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNOYPOLUCHZIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80482845 | |
Record name | 1-[(2-Chloroethyl)sulfanyl]pentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80482845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41256-14-8 | |
Record name | 1-[(2-Chloroethyl)sulfanyl]pentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80482845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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